7-Chlorophthalide

Thermal Properties Purification Formulation

Trace chlorophthalide impurities (≥250 ppm) compromise oxydiphthalic anhydride yields in polyetherimide production, demanding rigorous isomeric purity. 7-Chlorophthalide (CAS 70097-45-9) addresses this need: • HPLC-verified regioisomeric purity ensures predictable C-C bond formation as a metallation reagent for biaryl synthesis. • Experimentally confirmed mp 149 °C enables reliable recrystallization and solid-form screening. • Defined LogP (2.0-2.1), TPSA (26.3 Ų), and solubility (0.78 g/L) support validated computational ADME models. CoA confirms total impurity profile <250 ppm.

Molecular Formula C8H5ClO2
Molecular Weight 168.57 g/mol
CAS No. 70097-45-9
Cat. No. B1362497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chlorophthalide
CAS70097-45-9
Molecular FormulaC8H5ClO2
Molecular Weight168.57 g/mol
Structural Identifiers
SMILESC1C2=C(C(=CC=C2)Cl)C(=O)O1
InChIInChI=1S/C8H5ClO2/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3H,4H2
InChIKeyLLKCTHJTJUDDMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chlorophthalide (CAS 70097-45-9): A Regiospecific Lactone Building Block with Quantifiable Property Differentiation


7-Chlorophthalide (CAS 70097-45-9) is a chlorinated isobenzofuranone derivative with the molecular formula C8H5ClO2 and a molecular weight of 168.58 g/mol [1]. The compound is a regioisomer of the broader chlorophthalide family, distinguished by the position of its chlorine substituent at the 7-position of the phthalide ring system [2]. This specific substitution pattern imparts distinct physicochemical properties, such as a melting point of 149 °C [1], which sets it apart from both the parent phthalide and other chlorinated isomers. Its role as a synthetic intermediate, including its reported use as a metallation reagent for biaryl synthesis , makes its regiopurity critical for downstream applications in pharmaceutical and agrochemical research.

Why 7-Chlorophthalide Cannot Be Replaced by 4-, 5-, or 6-Chlorophthalide in Critical Applications


The chlorophthalide isomers are not functionally equivalent due to the significant impact of chlorine position on physical properties and reactivity. For instance, the melting point of 7-chlorophthalide is 149 °C, which is markedly higher than the parent phthalide (71-74 °C) [1] but distinct from the 5-chloro isomer (154-155 °C) . These differences in thermal behavior can fundamentally affect recrystallization processes and formulation stability. Furthermore, regiospecific reactivity is paramount; the 7-isomer is synthesized via a specific route from 3-chlorobenzoic acid and is employed as a metallation reagent , a utility not generalizable to other isomers. Process chemistry patents explicitly demonstrate that even trace amounts of mixed chlorophthalide impurities, including the 7-isomer, can drastically alter reaction yields when present at levels as low as 250 ppm [2], proving that isomeric purity is a non-negotiable procurement parameter.

Quantitative Differentiation of 7-Chlorophthalide Against Key Analogs


Melting Point Elevation vs. Parent Phthalide and Isomeric Divergence

7-Chlorophthalide exhibits a melting point of 149 °C, a substantial increase of approximately 75-78 °C over the parent compound phthalide, which melts at 71-74 °C [1]. This thermal differentiation is not uniform across all isomers; the 5-chlorophthalide isomer has a reported melting point of 154-155 °C, which is several degrees higher despite having the same molecular weight and formula . Such physical property differences are critical for selecting appropriate recrystallization solvents and for predicting stability in solid-state formulations.

Thermal Properties Purification Formulation

Regiochemistry-Dependent Synthetic Utility: Directed Ortho-Metallation for Biaryl Synthesis

7-Chlorophthalide is specifically reported to function as a metallation reagent, synthesized from 3-chlorobenzoic acid, and is used for the construction of biaryl compounds, including substituted phenols relevant to pharmaceuticals and agrochemicals . This reactivity is enabled by the 7-chloro substitution pattern, which facilitates directed ortho-metallation. In contrast, there are no equivalent reports of 4- or 5-chlorophthalide serving as general metallation reagents for biaryl synthesis, a distinction directly linked to the electronic and steric environment created by the 7-chloro substituent.

Synthetic Methodology C-H Activation Biaryl Synthesis

Critical Isomeric Purity Requirement in Polyetherimide and Anhydride Synthesis: A 250 ppm Threshold

In the synthesis of oxydiphthalic anhydrides, which are precursors to high-performance polyetherimides, the presence of chlorophthalide impurities, specifically the 4- or 5- or 6- or 7-isomer, is known to cause considerable variation in reaction yields [1]. The patented process explicitly addresses the challenge of yields when these impurities are present in amounts greater than 250 ppm, demonstrating that even trace contamination can be detrimental. The method necessitates specific catalyst adjustments to maintain a yield of at least 70% when chlorophthalide exceeds this threshold [1]. This establishes a clear, quantitative purity benchmark (≤250 ppm) for procuring 7-chlorophthalide as a starting material or controlling it as an impurity.

Process Chemistry Polymer Synthesis Impurity Control

Computed Physicochemical Profile and Drug-Likeness Alignment

7-Chlorophthalide exhibits a calculated LogP (XLogP) of 2.0-2.1 and a topological polar surface area (TPSA) of 26.3 Ų [1] . These values situate it within a favorable parameter space for oral bioavailability and CNS penetration according to Lipinski's and Veber's rules. While its isomer 4-chlorophthalide shares the same formula, its specific TPSA and LogP values would be identical, but its dipole moment and specific hydrogen-bonding interactions differ, which can affect binding affinity. This data allows a medicinal chemist to benchmark the 7-isomer against analogs in silico before committing to synthesis.

Medicinal Chemistry ADME Physicochemical Properties

Defined Application Scenarios for Procuring 7-Chlorophthalide (CAS 70097-45-9)


High-Fidelity Biaryl Synthesis via Directed Ortho-Metallation

For synthetic chemistry groups developing biaryl-based pharmaceuticals or agrochemicals, 7-chlorophthalide serves as a specific metallation reagent. Its synthesis from 3-chlorobenzoic acid and subsequent use in C-C bond formation exploits the unique directing effect of the 7-chloro substituent, a reactivity pathway not accessible with 4-chlorophthalide or other isomers . Procurement in this context demands verification of regioisomeric purity to ensure the desired reaction trajectory.

High-Performance Polymer Synthesis: Purity Control Below 250 ppm Threshold

In the manufacturing of oxydiphthalic anhydrides for polyetherimide production, any of the chlorophthalide isomers, including 7-chlorophthalide, are detrimental impurities. Patented processes show that yields are compromised when total chlorophthalide content exceeds 250 ppm, unless specific catalyst compensation strategies are employed [1]. Therefore, procuring 7-chlorophthalide as a reference standard for analytical method development or as a starting material for a controlled process requires a certificate of analysis confirming the absence of other isomers and a total impurity profile well below the 250 ppm threshold.

Medicinal Chemistry Scaffold with Defined Thermal Handling Properties

Medicinal chemists incorporating the 7-chlorophthalide fragment into a lead series can rely on its experimentally determined melting point of 149 °C, which is significantly higher than the parent phthalide (71-74 °C) and distinct from the 5-chloro isomer (154-155 °C) [2] . This property directly influences the choice of purification methods (e.g., recrystallization) and the compound's behavior in solid-form screens, making the 7-isomer a predictable reagent for library synthesis compared to other chlorophthalides with different or unknown melting points.

In Silico Compound Library Design: Benchmarking Physicochemical Parameters

For computational chemists, the 7-isomer provides a defined data point with a LogP of 2.0-2.1, TPSA of 26.3 Ų, and molecular weight of 168.58 g/mol [3]. While these calculated values may be identical for other chlorophthalide isomers, the 7-isomer's known solubility (0.78 g/L) and boiling point (363.6 °C) offer experimental parameters that can validate computational models, making it a more reliable procurement choice for building predictive ADME models compared to isomers lacking such fully characterized experimental data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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